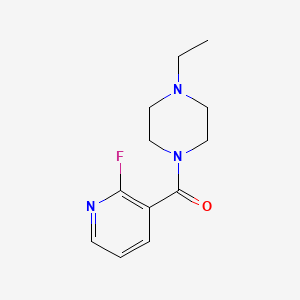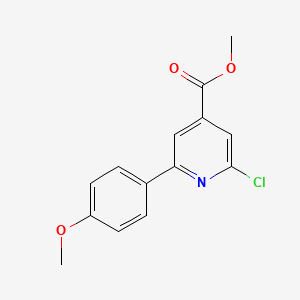
2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a diethylaminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluoroaniline and diethylamine.
Reaction: The 4-bromo-3-fluoroaniline is reacted with diethylamine in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.
Conditions: The reaction is carried out at elevated temperatures, typically around 100-150°C, and under high pressure to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Catalysts like palladium on carbon or platinum oxide are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted phenylamines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of phenylamines with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The diethylaminoethyl side chain may also play a role in modulating the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-fluorophenylacetic acid
- 2-(4-Bromo-3-fluorophenyl)propanenitrile
- (4-Bromo-3-fluorophenyl)carbamic acid benzyl ester
Uniqueness
2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylaminoethyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-3-15(4-2)8-7-10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPMJBXIYYWWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC(=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8164348.png)



